α-Lactose monohydrate is a naturally occurring disaccharide sugar found in milk. It is composed of one molecule of galactose and one molecule of glucose joined by a β-1,4-glycosidic bond. α-Lactose monohydrate is a white, crystalline powder that is soluble in water and has a slightly sweet taste [, , , , , ].
α-Lactose monohydrate is widely used in scientific research, particularly in the pharmaceutical and food industries. Its applications stem from its physical and chemical properties, making it a versatile excipient in various formulations [, , , , , , ].
α-Lactose monohydrate is primarily obtained from milk, specifically whey, a by-product of cheese production. Whey is processed to extract and crystallize lactose [, , , , , ].
While naturally sourced, α-lactose monohydrate is often subjected to further processing for specific applications. This includes processes like spray drying, roller compaction, and co-processing to modify its properties, such as particle size, flowability, and compressibility [, , , , , ].
Lactose monohydrate is derived from the hydrolysis of lactose, which occurs naturally in mammalian milk. It can be obtained through various methods, including crystallization from whey or milk serum. In terms of classification, lactose monohydrate is a non-reducing sugar and is categorized under the broader group of carbohydrates, specifically disaccharides.
Lactose monohydrate can be synthesized through several methods, including:
The crystallization process often involves cooling supersaturated solutions of lactose or using anti-solvent techniques to promote the formation of pure crystals. The purity and yield of lactose monohydrate are influenced by factors such as temperature, concentration, and the presence of other solutes.
Lactose monohydrate has a specific molecular structure characterized by its glycosidic bond between the glucose and galactose units. The structural formula can be represented as follows:
Lactose monohydrate participates in various chemical reactions, primarily hydrolysis and fermentation:
The hydrolysis reaction can be represented as:
This reaction is catalyzed by enzymes such as β-galactosidase.
Lactose monohydrate acts primarily as a source of energy for microorganisms during fermentation processes. In the human body, it requires the enzyme lactase for digestion; individuals lacking sufficient lactase may experience lactose intolerance.
Relevant data includes:
Lactose monohydrate has diverse applications across several fields:
CAS No.: 127414-85-1
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1